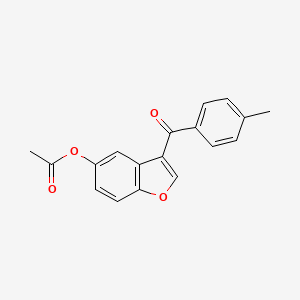![molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as HAMC, is a chemical compound that has been widely studied for its potential use in scientific research. HAMC belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mecanismo De Acción
The exact mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities, which make it useful for studying the mechanisms of cell growth, inflammation, and apoptosis. However, there are also some limitations to using 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in lab experiments. For example, it may have low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further investigate its anti-tumor effects and its potential as an anti-cancer agent. Another direction is to investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide and its effects on various signaling pathways and enzymes. Finally, more research is needed to investigate the potential use of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in the treatment of diabetes.
Métodos De Síntesis
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with N-methylhydrazinecarbothioamide, followed by acetylation and purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Propiedades
IUPAC Name |
1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZTRGZOFGVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


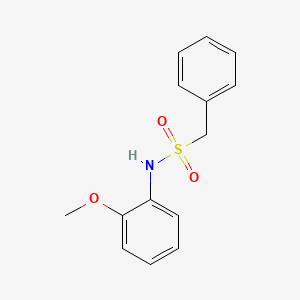
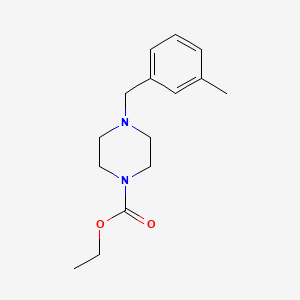
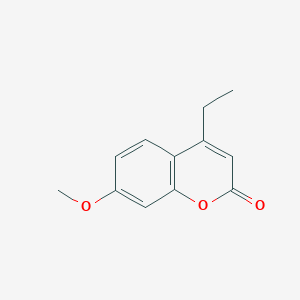
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
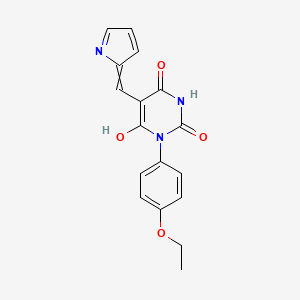
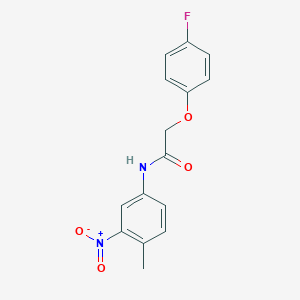
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
